Azidowarfarin

Description

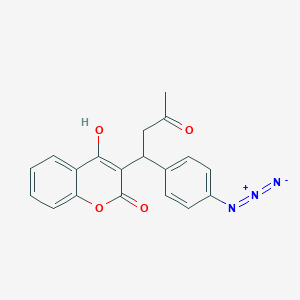

Structure

2D Structure

3D Structure

Properties

CAS No. |

77741-79-8 |

|---|---|

Molecular Formula |

C19H15N3O4 |

Molecular Weight |

349.35 |

IUPAC Name |

3-[1-(4-azidophenyl)-3-oxobutyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C19H15N3O4/c1-11(23)10-15(12-6-8-13(9-7-12)21-22-20)17-18(24)14-4-2-3-5-16(14)26-19(17)25/h2-9,15,24H,10H2,1H3 |

InChI Key |

FWPUNFDNJSEWCA-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=C(C=C1)N=[N+]=[N-])C2=C(C3=CC=CC=C3OC2=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azidowarfarin |

Origin of Product |

United States |

Synthetic Strategies for Azidowarfarin and Analogues

Regioselective Introduction of Azide (B81097) Moieties

The precise placement of the azide group on the warfarin (B611796) scaffold is crucial for its intended function. Researchers have developed several methods to achieve regioselective azidation of 4-hydroxycoumarin (B602359), the core structure of warfarin.

One notable approach involves the synthesis of 3-(p-azidobenzyl)-4-hydroxycoumarin. This method starts with the reaction of freshly prepared benzyl malonic acid with phenol in the presence of phosphorus oxychloride and zinc chloride. The resulting intermediate can then be converted to the corresponding azide through a Sandmeyer-type reaction involving diazotization of an amino precursor followed by treatment with sodium azide nih.gov.

Another versatile strategy focuses on the direct conversion of the 4-hydroxy group of coumarin derivatives into an azide. This transformation can be achieved by first converting the hydroxyl group into a better leaving group. For instance, treatment of a 4-hydroxycoumarin with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-diazabicycloundec-7-ene (DBU) can form a 4-benzotriazolyloxy coumarin intermediate. This intermediate can then be readily displaced by sodium azide to yield the desired 4-azidocoumarin cuny.edu. This two-step, one-pot process offers a streamlined method for the synthesis of 4-azidocoumarin derivatives cuny.edu.

Table 1: Key Synthetic Reactions for the Introduction of Azide Moieties

| Reaction | Starting Material | Key Reagents | Product | Reference |

|---|

Development of Radiolabeled Azidowarfarin Derivatives for Research

Radiolabeled compounds are indispensable tools in biomedical research, enabling the study of drug metabolism, distribution, and target engagement. The development of radiolabeled this compound derivatives would facilitate in-depth investigations into its biological interactions.

The synthesis of such derivatives can be approached by incorporating a radionuclide into one of the synthetic precursors. For example, the use of commercially available [U-¹⁴C]phenol or [U-³H]phenol in the synthesis of 3-substituted 4-hydroxycoumarins has been reported nih.gov. This approach would lead to this compound analogues labeled with carbon-14 or tritium.

For applications in nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), other radionuclides are employed. These include β+ emitters for PET and gamma emitters for SPECT mdpi.com. The choice of radionuclide depends on factors such as half-life, emission characteristics, and the desired application. The azide group in this compound can also be utilized for the attachment of chelating agents, which can then complex with metallic radionuclides.

Table 2: Potential Radionuclides for Labeling this compound Derivatives

| Radionuclide | Emission Type | Imaging Modality | Half-life |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Beta (β-) | Autoradiography, Scintillation counting | 5730 years |

| Tritium (³H) | Beta (β-) | Autoradiography, Scintillation counting | 12.3 years |

| Fluorine-18 (¹⁸F) | Positron (β+) | PET | 109.8 minutes |

| Gallium-68 (⁶⁸Ga) | Positron (β+) | PET | 67.7 minutes |

| Technetium-99m (⁹⁹mTc) | Gamma (γ) | SPECT | 6.01 hours |

| Iodine-125 (¹²⁵I) | Gamma (γ) | SPECT, Autoradiography | 59.4 days |

Optimization of Synthetic Pathways for Research Scale Production

The efficient production of this compound and its analogues for research purposes requires the optimization of synthetic pathways to maximize yield, purity, and throughput while minimizing waste. Modern approaches to reaction optimization often involve the use of automated systems and advanced analytical techniques.

Continuous flow synthesis has emerged as a powerful alternative to traditional batch processing for the production of pharmaceuticals and fine chemicals nih.govwhiterose.ac.uk. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety researchgate.net. The optimization of a multi-step synthesis in a continuous flow setup can be accelerated by employing automated platforms that integrate reaction execution with real-time analysis, for example, by High-Performance Liquid Chromatography (HPLC) nih.gov.

Table 3: Strategies for Optimization of this compound Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a fixed vessel. | Precise control of reaction parameters, improved safety, scalability. researchgate.net |

| Automated Optimization | Use of algorithms (e.g., Bayesian optimization) to systematically explore reaction conditions. | Efficient identification of optimal conditions with fewer experiments. nih.gov |

| Telescoped Reactions | Combining multiple reaction steps into a single continuous process without intermediate isolation. | Reduced waste, increased safety, improved process efficiency. nih.govwhiterose.ac.uk |

Applications in Photoaffinity Labeling Pal

Principles of Photoactivatable Group Incorporation and Nitrene Generation

Photoaffinity labeling is a powerful technique for studying ligand-protein interactions, enabling the identification of unknown targets and the elucidation of binding site structures. nih.gov The core principle of PAL involves a chemical probe that can bind to its target protein and, upon activation by light, form a permanent, covalent bond. wikipedia.org

The process begins with the design of a photoaffinity probe, which is typically an analog of a known ligand. wikipedia.org In the case of azidowarfarin, the well-characterized drug warfarin (B611796) is chemically modified to include a photoreactive functional group. nih.gov The most common photoreactive groups used for PAL are phenyl azides, diazirines, and benzophenones. nih.govenamine.net this compound utilizes a phenyl azide (B81097) group, which is relatively stable in the dark but becomes highly reactive when exposed to ultraviolet (UV) light. nih.govnih.gov

Upon irradiation with UV light of a specific wavelength (e.g., 254 nm), the azido (B1232118) group (–N₃) absorbs energy and undergoes photolysis, releasing a molecule of nitrogen gas (N₂). nih.govnih.gov This process generates a highly reactive and short-lived intermediate species known as a nitrene. nih.gov Phenyl nitrenes are particularly useful in PAL because they can undergo a variety of reactions with neighboring molecules. nih.govnih.gov In some cases, depending on the electronic properties of the phenyl ring, the highly basic nitrene can be protonated to form a reactive nitrenium ion, which then collapses to form the cross-linked product. nih.govresearchgate.net

Methodologies for Photocrosslinking and Covalent Adduct Formation

Once the highly reactive nitrene intermediate is generated in close proximity to the target protein's binding site, it rapidly reacts with nearby amino acid residues to form a stable, covalent bond. enamine.net This light-induced crosslinking permanently attaches the this compound probe to its binding partner. nih.gov

The high reactivity of the nitrene allows it to participate in several types of bond-forming reactions:

Insertion into C-H bonds: The nitrene can insert directly into carbon-hydrogen single bonds found in the side chains of many amino acids. nih.gov

Addition to double bonds: It can react with carbon-carbon double bonds, such as those in the aromatic rings of amino acids like tryptophan or tyrosine, to form aziridine (B145994) rings. nih.gov

Radical abstraction: The triplet state of the nitrene can abstract hydrogen atoms, leading to radical-based recombination and covalent bond formation. nih.gov

The result of these rapid reactions is the formation of a covalent adduct, where the this compound molecule is permanently linked to the enzyme. mdpi.com This irreversible binding traps the interaction, allowing researchers to subsequently isolate and analyze the labeled protein or peptide fragments to pinpoint the exact location of the binding site.

Research into Substrate Binding Site Delineation in Enzyme Systems

This compound has proven to be a valuable probe for identifying the amino acid residues that constitute the substrate-binding sites of various enzymes, particularly those involved in drug metabolism. nih.gov Its structural similarity to warfarin, a drug metabolized by numerous enzymes, makes it an ideal candidate for exploring these interactions. nih.govnih.gov

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of drugs and foreign compounds. walshmedicalmedia.come-mjm.org Warfarin is a well-known substrate for several CYP isozymes, with its different enantiomers being metabolized by specific forms like CYP1A2, CYP2C9, and CYP3A4. nih.gov To better understand these interactions at a molecular level, various analogs of this compound have been synthesized and used as photoaffinity probes. nih.gov

In one key study, four different positional isomers of this compound (4'-, 6-, 7-, and 8-azidowarfarin) were synthesized to probe the active site of purified rat liver cytochrome P4501A1. nih.gov These probes were found to be readily photolyzed by 254-nm light, with very short half-lives, as detailed in the table below. nih.gov

Table 1: Photolysis Half-Lives of this compound Isomers This table displays the time required for half of the this compound isomers to be photolyzed upon exposure to 254-nm UV light in a neutral solution.

| Compound | Photolysis Half-Life (seconds) |

|---|---|

| 4'-Azidowarfarin | < 15 |

| 6-Azidowarfarin | < 15 |

| 7-Azidowarfarin | < 15 |

| 8-Azidowarfarin | < 15 |

Data sourced from research on purified rat liver cytochrome P4501A1. nih.gov

When photolyzed in the presence of P4501A1, each of the this compound isomers caused irreversible inactivation of the enzyme, demonstrating that they had formed a covalent bond within or near the active site. nih.gov The effectiveness of this inactivation varied between the isomers, suggesting differences in their binding affinity or orientation within the active site. nih.gov These findings confirm that all four this compound isomers are effective photoaffinity probes for mapping the substrate binding sites of P450 enzymes. nih.gov

The covalent modification of an enzyme by a photoaffinity label like this compound typically leads to its inactivation. nih.gov This process, known as mechanism-based inactivation, occurs when the reactive intermediate formed from the probe binds irreversibly to a critical component of the enzyme, such as an active site amino acid residue or the heme group in P450s. nih.gov

Studies with P4501A1 demonstrated that photoactivated azidowarfarins cause irreversible inactivation of the enzyme's metabolic activity. nih.gov The concentration of each isomer required to achieve 50% inactivation (IC₅₀) was determined, highlighting their differing potencies.

Table 2: Inactivation of Cytochrome P4501A1 by this compound Isomers This table shows the concentration of each photoactivated this compound isomer needed to cause a 50% reduction in the metabolic activity of P4501A1.

| Compound | Concentration for 50% Inactivation (IC₅₀) |

|---|---|

| 4'-Azidowarfarin | 160 µM |

| 6-Azidowarfarin | 64 µM |

| 7-Azidowarfarin | 127 µM |

| 8-Azidowarfarin | 29 µM |

Data sourced from research on purified rat liver cytochrome P4501A1. nih.gov

The inactivation was further confirmed by spectroscopic analysis. The characteristic carbon monoxide-ferrous P450 spectrum, which peaks at 448 nm for P4501A1, was significantly diminished after the enzyme was inactivated by the photoactivated azidowarfarins. nih.gov This indicates that the covalent modification by the probe directly impacts the structural integrity of the heme-containing active site, thereby abolishing its catalytic function. nih.gov Competitive binding experiments, where other known P4501A1 substrates like R-warfarin or 4'-nitrowarfarin were added, successfully prevented the photoinactivation by this compound, further confirming that the labeling occurs specifically at the substrate binding site. nih.gov

Integration with Click Chemistry for Biomolecular Research

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its reliability and high yields in forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. mdpi.comresearchgate.net This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov

The azide group on azidowarfarin makes it a suitable partner for CuAAC reactions. This allows for its conjugation to a vast array of alkyne-functionalized molecules, including reporter tags, affinity probes, or surfaces for immobilization. For instance, in an ex vivo or in vitro setting, this compound could be "clicked" onto an alkyne-bearing solid support to create a specific affinity matrix for studying its binding partners, such as the enzyme Vitamin K epoxide reductase (VKOR).

Despite its power, the application of CuAAC with this compound in living systems is limited. The copper catalyst, even at low concentrations, can be toxic to cells, partly through the generation of reactive oxygen species. biorxiv.org To mitigate this, specialized ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been developed to stabilize the copper(I) catalyst and protect sensitive biological molecules. beilstein-journals.org However, for most in vivo research involving this compound, the potential for copper toxicity has led to a preference for catalyst-free click chemistry alternatives. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

To overcome the limitations of copper catalysis in living organisms, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) reaction partner to drive the cycloaddition with an azide. nih.gov SPAAC is a truly bioorthogonal reaction, meaning it proceeds within a biological environment without interfering with native biochemical processes. rsc.org

A prominent application of this methodology is the "Click & Clear" strategy developed for the in vivo neutralization of this compound. nih.govacs.org In this approach, this compound retains its anticoagulant properties upon administration. If a rapid reversal of its effects is needed, a non-toxic "clearing agent" consisting of a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) attached to a polyethylene (B3416737) glycol (PEG) chain (BCN-PEG6-OH), is introduced. nih.govresearchgate.net

The SPAAC reaction occurs rapidly between the azide on this compound and the strained alkyne of the clearing agent directly in the bloodstream. nih.gov This bioconjugation event forms a new, stable triazole-linked molecule. The resulting conjugate is biologically inactive and possesses altered pharmacokinetic properties, leading to its rapid excretion from the body via renal clearance. nih.govthermofisher.com This methodology showcases a sophisticated use of SPAAC to create a drug with a built-in, switchable deactivation mechanism, providing a high degree of control over its activity in a biological system.

| Reaction Component | Role in "Click & Clear" Strategy | Research Finding |

| This compound | Active anticoagulant drug with an azide handle | Designed as a modifiable therapeutic agent that can be targeted for neutralization. nih.gov |

| BCN-PEG6-OH | Non-toxic clearing agent with a strained alkyne | Reacts specifically with this compound in vivo to form an inactive conjugate. researchgate.net |

| SPAAC Reaction | Bioorthogonal ligation mechanism | Enables rapid and specific drug neutralization in a complex biological environment without a toxic catalyst. nih.govacs.org |

Bioconjugation Strategies for this compound-Labeled Entities

Bioconjugation refers to the chemical linking of two molecules where at least one is a biomolecule, to create a new construct with combined or altered properties. The azide handle on this compound makes it an entity that is primed for a variety of bioconjugation strategies using click chemistry. These strategies are employed to modify its function, track its location, or study its interactions.

The "Click & Clear" approach is a primary example of a bioconjugation strategy applied to this compound. nih.govacs.org Here, the goal of the conjugation is deliberate inactivation and clearance. The this compound molecule is specifically conjugated to a PEGylated cyclooctyne, which acts as the effector molecule to change its biological fate. nih.govresearchgate.net This strategy highlights a modern approach in drug design, where a therapeutic agent is created with a bioorthogonal handle that allows its properties to be dynamically modulated in vivo through a subsequent bioconjugation event.

Beyond this specific application, the azide group allows for other potential bioconjugation strategies in a research context. This compound could be conjugated to:

Affinity Tags: Molecules like biotin (B1667282) could be attached via click chemistry. The resulting biotinylated warfarin (B611796) could then be used with streptavidin-coated surfaces or beads to isolate and identify warfarin-binding proteins from complex biological samples.

Macromolecules: It could be linked to larger carriers or nanoparticles to study drug delivery systems or to alter its biodistribution profile.

These strategies rely on the ability to selectively and efficiently label the this compound entity with a partner molecule, a task for which click chemistry is exceptionally well-suited. nih.gov

Utility in Fluorescent Labeling and Visualization for Research Studies

Fluorescent labeling is a powerful tool for visualizing the location and dynamics of molecules in biological research. rsc.orgthermofisher.com By attaching a fluorophore—a molecule that emits light upon excitation—to a target like this compound, its distribution can be tracked in cells and tissues using techniques like fluorescence microscopy. nih.govnih.gov

Click chemistry provides an ideal method for attaching fluorescent probes to this compound. science.gov The process typically involves reacting this compound with an alkyne-modified fluorophore. A wide variety of such fluorophores are commercially available, spanning the spectral range and including common dyes like coumarins, rhodamines, and cyanines. thermofisher.comnih.gov

For in vitro studies, such as imaging the uptake of the drug into cultured cells, CuAAC can be used to link an alkyne-fluorophore to this compound.

For in vivo imaging in live organisms, the biocompatible SPAAC reaction is the method of choice. This compound could be administered, followed by a strained-cyclooctyne-fluorophore conjugate, allowing for visualization of the drug's localization in real-time. acs.org

This approach would enable researchers to answer key questions about the pharmacokinetics and cell biology of warfarin, such as:

Visualizing its accumulation in specific tissues or subcellular compartments.

Studying the dynamics of its interaction with its target enzyme, VKOR, within the cell membrane.

Observing the efficacy of the "Click & Clear" strategy by tracking the clearance of the fluorescently-tagged conjugate. nih.gov

While specific published studies focusing solely on fluorescently labeled this compound are not prominent, the principle of using bioorthogonal chemistry to label azide-modified small molecules for visualization is a well-established and widely used technique in chemical biology. acs.orgscience.gov

Target Identification and Proteomic Profiling Methodologies

Activity-Based Protein Profiling (ABPP) with Azidowarfarin Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed probes to assess the functional state of enzymes in their native environment. researchgate.netnih.govwikipedia.org Unlike methods that only measure protein abundance, ABPP provides a direct readout of enzyme activity. universiteitleiden.nl The use of this compound in ABPP enables the specific targeting of proteins that interact with the warfarin (B611796) scaffold, most notably Vitamin K epoxide reductase (VKOR). nih.govnih.gov

The effectiveness of an ABPP experiment hinges on the design of the chemical probe. nih.gov These probes are typically composed of at least two key components: a reactive group (or "warhead") that covalently binds to the target protein, and a reporter tag for detection and enrichment. researchgate.netwikipedia.org

This compound is designed as a photoaffinity probe. researchgate.net Its design incorporates three essential features:

Recognition Element : The core warfarin structure serves as the recognition element, guiding the probe to the binding sites of warfarin-interacting proteins like VKOR. nih.govnih.gov

Reactive Group : An azide (B81097) (N₃) group is incorporated into the molecule. This group is often part of a photo-reactive moiety, such as an azido-substituted aromatic ring. Upon exposure to UV light, the azide group forms a highly reactive nitrene intermediate that can covalently cross-link with nearby amino acid residues in the protein's binding pocket. researchgate.netdntb.gov.ua

Bioorthogonal Handle : The azide group also serves as a bioorthogonal handle. This functionality allows for the specific chemical ligation to a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govmdpi.com This two-step approach allows the probe to be small and cell-permeable during the initial labeling phase. mdpi.com

| Probe Component | Function in this compound | General Principle |

| Recognition Element | Warfarin scaffold | Provides binding specificity for a target protein or protein family. |

| Reactive Group | Photo-reactive azide | Forms a stable, covalent bond with the target protein upon activation (e.g., by UV light). researchgate.net |

| Reporter Handle | Azide group (for Click Chemistry) | Allows for the attachment of a reporter tag (e.g., biotin (B1667282), fluorophore) for subsequent analysis. mdpi.com |

This table outlines the fundamental components of an activity-based probe, using this compound as a specific example.

After labeling proteins in a biological sample (such as a cell lysate or intact cells) with the this compound probe and inducing covalent cross-linking, the probe-protein complexes must be isolated from the vast excess of unlabeled proteins. mdpi.com This enrichment is crucial for subsequent identification by mass spectrometry. researchgate.net

The most common strategy involves click chemistry. nih.govnih.gov The azide-functionalized this compound probe, now covalently attached to its target proteins, is reacted with an alkyne-containing reporter tag. A frequently used tag is an alkyne-biotin conjugate. researchgate.net The click reaction forms a stable triazole linkage, attaching a biotin molecule to the captured protein. mdpi.com

Once biotinylated, the probe-protein complexes can be selectively enriched using affinity chromatography. researchgate.net The sample is passed over a solid support (typically agarose (B213101) or magnetic beads) that is coated with streptavidin or avidin, proteins that bind to biotin with extremely high affinity. nih.govresearchgate.net Unbound proteins are washed away, leaving the captured proteins bound to the support for further analysis. mdpi.com

Mass Spectrometry-Based Proteomics for Target Elucidation

Following enrichment, mass spectrometry (MS) is the primary analytical tool used to identify the proteins captured by the this compound probe. nih.gov Bottom-up proteomics is the most common approach, where proteins are first digested into smaller peptides before MS analysis. mdpi.com

The enriched proteins, still bound to the beads, are typically digested on-bead using a protease, most commonly trypsin. Trypsin cleaves proteins at specific amino acid residues (lysine and arginine), generating a predictable set of peptides. mdpi.commdpi.com

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com

Liquid Chromatography (LC) : The complex peptide mixture is first separated by high-performance liquid chromatography (HPLC), usually using a reversed-phase column. thermofisher.com This separation reduces the complexity of the mixture entering the mass spectrometer at any given time. nih.gov

Tandem Mass Spectrometry (MS/MS) : As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. In the first stage (MS1), the mass-to-charge (m/z) ratios of the intact peptides are measured. Selected peptides are then isolated and fragmented, and the m/z ratios of the resulting fragment ions are measured in the second stage (MS2). thermofisher.com The fragmentation pattern provides sequence information for that specific peptide. thermofisher.com

To distinguish specific targets from non-specific binders and to validate interactions, quantitative proteomics methods are often employed. mdpi.com Isobaric labeling techniques, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), are particularly powerful for ABPP experiments. nih.govsilantes.comcreative-proteomics.com

These reagents allow for the simultaneous analysis of multiple samples (up to 8 for iTRAQ and 16 for TMTpro). nih.govsingmass.sg In a typical experiment, peptides from different samples (e.g., a control group vs. a drug-treated group) are labeled with distinct but isobaric tags. silantes.comproteomics.com.au The tags consist of a reporter group, a balance group, and a peptide-reactive group. singmass.sg

Although the labeled peptides from different samples have the same mass and co-elute during LC, they generate unique reporter ions upon fragmentation in the MS/MS step. singmass.sgproteomics.com.au The relative intensities of these reporter ions reflect the relative abundance of that peptide, and thus the corresponding protein, in each of the original samples. proteomics.com.au This allows for precise quantification and is invaluable for competitive profiling experiments to confirm that this compound binds to a specific target in a concentration-dependent and competitive manner. researchgate.netmdpi.com

| Technique | Multiplexing Capacity | Principle | Application in this compound ABPP |

| iTRAQ | Up to 8 samples | Peptides are labeled with isobaric tags. Quantification is based on reporter ions generated during MS/MS. singmass.sg | Comparing protein capture by this compound across different conditions or in competition assays. mdpi.com |

| TMT | Up to 16 samples (TMTpro) | Similar to iTRAQ, uses isobaric tags for multiplexed relative quantification. silantes.comproteomics.com.au | High-throughput screening of potential off-targets or validating on-target engagement. nih.gov |

This table compares the features of iTRAQ and TMT, two common quantitative proteomics techniques applicable to this compound target identification.

The large volumes of data generated by LC-MS/MS require sophisticated bioinformatics tools for interpretation. nih.govfrontiersin.orgnih.gov The process involves several key steps:

Database Searching : The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt/Swiss-Prot). nih.gov Software algorithms match the experimental fragmentation patterns to theoretical patterns derived from in-silico digestion of all proteins in the database to identify the peptide sequences. mdpi.com

Protein Inference : The identified peptides are then mapped back to their parent proteins.

Quantitative Analysis : For iTRAQ or TMT data, the intensities of the reporter ions are extracted and statistically analyzed to determine fold-changes and significance levels for each identified protein between samples. denbi.de

Functional Annotation : Proteins identified as significant "hits" (i.e., specifically and significantly enriched by the this compound probe) are analyzed using tools like Gene Ontology (GO) and pathway analysis (e.g., KEGG) to understand their biological roles, cellular locations, and involvement in signaling or metabolic pathways. nih.govnih.gov This helps to place the identified targets in a biological context and generate hypotheses about the molecule's mechanism of action.

Identification of Novel Protein-Ligand Interactions (Research Perspective)

The utility of this compound and its analogs extends beyond the characterization of known drug targets into the exploratory realm of discovering previously unknown protein-ligand interactions. From a research perspective, these photoaffinity probes serve as powerful tools in chemical proteomics to elucidate the molecular mechanisms of drug action, uncover off-target effects, and identify novel proteins that may be involved in pharmacological or toxicological pathways. The primary strategy involves using an this compound probe to covalently "capture" its binding partners within a complex biological sample, such as a cell lysate or tissue homogenate. Subsequent enrichment of these labeled proteins and identification by mass spectrometry can reveal a snapshot of the "warfarin-binding proteome," including interactions that were not previously anticipated.

A significant example of this application is the identification of proteins implicated in the mechanism of genetic warfarin resistance. In a pivotal study investigating the molecular basis of warfarin resistance in a specific strain of rats, researchers utilized a tritiated photoaffinity analog, 4'-azido-warfarin-3H-alcohol, to label proteins from a partially purified preparation of the vitamin K 2,3-epoxide reductase (VKOR) enzyme complex. researchgate.netscilit.com Upon photoactivation, the this compound probe covalently bound to its interacting proteins. These labeled proteins were then identified using mass spectrometry, leading to the discovery of two novel warfarin-binding proteins: calumenin and cytochrome B5. researchgate.netscilit.com

Further investigation revealed that calumenin, an endoplasmic reticulum chaperone protein, is associated with and inhibits the activity of γ-carboxylase, a key enzyme in the vitamin K cycle. nih.gov Notably, the study found that the expression of calumenin was elevated in the livers of warfarin-resistant rats compared to normal rats. researchgate.net Overexpression of calumenin was shown to inhibit VKOR activity and protect the enzyme from warfarin, suggesting a novel mechanism of resistance whereby increased levels of calumenin contribute to the anticoagulant's reduced efficacy. researchgate.netnih.gov This discovery, enabled by photoaffinity labeling with an this compound analog, shifted the understanding of warfarin resistance beyond simple mutations in the direct drug target, VKORC1. nih.gov

In a different line of research, other photoaffinity analogs of 4-hydroxycoumarin (B602359) have been employed to identify potential warfarin-binding proteins in rat liver. One study utilized [14C]3-(p-azidobenzyl)-4-hydroxycoumarin ([14C]AzBHC) to specifically label a 15-kDa protein in both microsomal and cytosolic fractions. nih.gov This labeling was competitively inhibited by warfarin and dicoumarol, indicating a specific interaction. nih.gov Subsequent protein sequencing identified this protein as the liver fatty acid-binding protein (L-FABP), suggesting it may act as a major hepatic receptor or transporter for oral 4-hydroxycoumarin-based anticoagulants. nih.gov

These research findings underscore the power of this compound-based photoaffinity labeling in conjunction with proteomic techniques to identify novel protein-ligand interactions. This approach not only provides a deeper understanding of the complex pharmacology of established drugs like warfarin but also opens avenues for identifying new therapeutic targets and biomarkers.

Data Tables

Table 1: Novel Protein Interactions Identified Using this compound Analogs

| Photoaffinity Probe | Identified Protein(s) | Biological Sample | Key Finding | Reference(s) |

| 4'-azido-warfarin-3H-alcohol | Calumenin, Cytochrome B5 | Partially purified Vitamin K 2,3-epoxide reductase (VKOR) from rat liver | Calumenin overexpression is linked to a novel mechanism of genetic warfarin resistance by inhibiting the vitamin K-dependent γ-carboxylation system. | researchgate.netscilit.comnih.gov |

| [14C]3-(p-azidobenzyl)-4-hydroxycoumarin ([14C]AzBHC) | Liver Fatty Acid-Binding Protein (L-FABP) | Rat liver microsomes and cytosol | L-FABP was identified as a potential major hepatic receptor or transporter for 4-hydroxycoumarin-based anticoagulants. | nih.gov |

Mechanistic Investigations of Biomolecular Recognition

Elucidation of Molecular Binding Sites and Specificity

Azidowarfarin and its derivatives are instrumental in identifying the specific amino acid residues that constitute the binding sites of various enzymes. nih.gov They are particularly useful as photoaffinity probes for cytochromes P450 (P450s), a superfamily of enzymes involved in the metabolism of a wide range of compounds. nih.govmedkoo.com

Research has demonstrated that four different isomers, 4'-, 6-, 7-, and 8-azidowarfarin, serve as effective photoaffinity probes for the substrate-binding site residues of P450s. nih.gov When these probes are photolyzed in the presence of the enzyme, they form covalent attachments, effectively "tagging" the binding pocket. For instance, studies with purified rat liver cytochrome P4501A1 showed that the photoinactivation of the enzyme by this compound could be prevented by the presence of other known substrates like R-warfarin or 4'-nitrowarfarin. nih.gov This competition for binding confirms that this compound occupies the same substrate-binding site. nih.gov

In a different context, a tritiated alcohol derivative, 4'-azido-warfarin-3H-alcohol, was employed as an affinity label to identify proteins that interact with Vitamin K 2,3-epoxide reductase (VKOR), the primary target of warfarin (B611796). nih.govwikipedia.org This investigation successfully identified calumenin and cytochrome B5 as interacting proteins, demonstrating the probe's utility in mapping protein-protein interaction networks related to the warfarin target. nih.gov Furthermore, a related compound, 3-(p-azidobenzyl)-4-hydroxycoumarin, has been shown to be an effective photoaffinity probe for identifying other proteins within the vitamin K-dependent carboxylation system. mdpi.com

| Probe | Target Enzyme | Findings |

| 4'-, 6-, 7-, 8-Azidowarfarin | Cytochrome P4501A1 | All are useful photoaffinity probes for the substrate binding site. nih.gov |

| 4'-Azidowarfarin | Cytochrome P4501A1 | Inactivation prevented by R-warfarin, indicating shared binding site. nih.gov |

| 4'-Azido-warfarin-3H-alcohol | Vitamin K Epoxide Reductase (VKOR) preparation | Identified calumenin and cytochrome B5 as binding partners. nih.gov |

| 3-(p-azidobenzyl)-4-hydroxycoumarin | NAD(P)H quinone reductase | Acts as an effective competitive inhibitor and photoaffinity probe. mdpi.com |

Analysis of Irreversible Ligand-Target Adducts

The defining feature of this compound as a photoaffinity label is its ability to form irreversible, covalent adducts with its target proteins upon photoactivation. nih.gov This process involves the light-induced conversion of the azide (B81097) group to a reactive nitrene, which then inserts into a nearby chemical bond within the binding site, permanently linking the probe to the enzyme. mdpi.com

Studies on cytochrome P4501A1 have shown that photolysis of this compound isomers in the presence of the enzyme leads to its irreversible inactivation. nih.gov The concentrations required for 50% inactivation (IC50) varied by isomer, indicating differences in their binding affinity or reactivity within the active site. nih.gov Conversely, if the this compound compounds were photolyzed before being introduced to the enzyme, the resulting inhibition was found to be reversible and less potent. nih.gov This confirms that the irreversible inactivation is a direct result of the photoactivated probe forming a covalent bond within the enzyme's binding site. nih.gov The formation of these stable adducts is crucial for subsequent analytical procedures, such as peptide sequencing, to pinpoint the exact location of ligand binding.

| This compound Isomer | Concentration for 50% Inactivation of P4501A1 | Nature of Inactivation |

| 4'-Azidowarfarin | 160 µM | Irreversible nih.gov |

| 6-Azidowarfarin | 64 µM | Irreversible nih.gov |

| 7-Azidowarfarin | 127 µM | Irreversible nih.gov |

| 8-Azidowarfarin | 29 µM | Irreversible nih.gov |

Conformational Dynamics Studies Induced by Probe Binding

The binding of a ligand to a protein can induce significant changes in the protein's three-dimensional structure and dynamics. While direct studies on the conformational changes induced specifically by this compound are not extensively detailed, the consequences of its binding provide strong evidence of such effects.

When photoactivated this compound binds to and inactivates cytochrome P4501A1, it causes a significant change in the enzyme's spectral properties. nih.gov Specifically, the characteristic peak of the CO-ferrous P450 spectrum at 448 nm is diminished, without a substantial increase in the P420 peak, which represents an inactive form of the enzyme. nih.gov This suggests that the covalent modification by this compound locks the enzyme in a specific, inactivated conformation that is distinct from other denatured states. nih.gov

More broadly, studies on the interaction of warfarin with its primary target, human vitamin K epoxide reductase (hVKOR), reveal that the inhibitor functions by trapping the enzyme in an intermediate redox state. osti.gov This action effectively blocks the electron transfer process necessary for the enzyme's catalytic cycle. osti.gov By binding to a specific redox state of hVKOR characterized by a disulfide bond between Cys51 and Cys132, warfarin prevents the conformational changes required for the enzyme to complete its function. osti.gov Molecular dynamics simulations further support a specific binding orientation, noting a T-shaped stacking interaction between warfarin and the amino acid tyrosine 139 in the proposed binding motif. nih.gov Although these studies focus on warfarin, the irreversible binding of this compound would be expected to have an even more profound and permanent effect on the conformational dynamics of its target by covalently locking it into a non-functional state.

Advanced Research Directions and Emerging Methodologies

Development of Orthogonal Azide-Based Bioorthogonal Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group, being small, stable, and absent in most biological systems, is a cornerstone of bioorthogonal chemistry. nih.govmdpi.com The development of azide-based bioorthogonal systems has paved the way for the specific labeling and study of biomolecules in their natural environment. nih.govnih.gov

Several key reactions form the basis of these systems:

Staudinger Ligation: This was one of the first bioorthogonal reactions developed. It involves the reaction of an azide with a phosphine (B1218219), which is engineered to contain an electrophilic trap. acs.orgmdpi.com This reaction forms a stable amide bond and has been widely used for labeling proteins and other biomolecules. researchgate.netnih.govthermofisher.com However, its utility can be limited by the slow reaction rates and the potential for phosphine oxidation. acs.orgresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. nih.govnih.gov CuAAC is highly efficient and regioselective, proceeding rapidly at physiological conditions. nih.govresearchgate.net The use of copper, however, can be toxic to cells, which has led to the development of copper-free alternatives. mdpi.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity associated with CuAAC, SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst. nih.govacs.orgmdpi.com This has made it a valuable tool for in vivo labeling studies. mdpi.com

Table 1: Comparison of Major Azide-Based Bioorthogonal Reactions

| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|---|

| Reactants | Azide, engineered phosphine | Azide, terminal alkyne | Azide, strained cyclooctyne (B158145) |

| Catalyst | None | Copper(I) | None |

| Key Advantage | Early, well-established method | High efficiency and reaction rate | Copper-free, suitable for live-cell imaging |

| Key Disadvantage | Slow kinetics, phosphine oxidation | Copper toxicity | Cyclooctynes can be bulky |

The development of these orthogonal systems allows for the specific "tagging" of molecules like Azidowarfarin. Once this compound binds to its target protein, the azide group can be selectively reacted with a reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) that carries the complementary functional group (e.g., a phosphine or an alkyne). This enables the visualization and isolation of the target protein.

Integration with Advanced Imaging Modalities for Research

The ability to attach fluorescent probes to this compound via bioorthogonal chemistry opens up a plethora of possibilities for advanced imaging studies. nih.govrsc.org These techniques allow for the visualization of this compound's target proteins within cells and tissues with high spatial and temporal resolution.

Advanced imaging modalities that can be integrated with this compound research include:

Confocal Fluorescence Microscopy: This technique provides high-resolution optical images by using a pinhole to block out-of-focus light. By labeling this compound's targets with a fluorophore, their subcellular localization can be precisely determined.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for imaging at the nanoscale. This would enable the visualization of this compound-protein interactions with unprecedented detail.

Mid-infrared Photothermal (MIP) Imaging: This emerging technique allows for click-free imaging of azide-tagged molecules. nih.gov It directly detects the vibrational signature of the azide group, offering a way to track the molecule in its native state before any chemical modification. nih.govnih.gov This could be particularly useful for studying the initial binding events of this compound. nih.gov

Near-Infrared (NIR) Imaging: The development of fluorogenic azide probes that emit in the NIR spectrum is highly advantageous for in vivo imaging due to deeper tissue penetration and lower background fluorescence. pnas.org

The integration of this compound with these advanced imaging techniques can provide critical insights into the dynamic processes of protein binding and localization in living systems.

Engineering of this compound for Selective Biological Perturbation

Beyond simply identifying binding partners, this compound can be engineered to act as a tool for selective biological perturbation. This involves using the molecule to specifically alter the function of its target protein, providing a deeper understanding of its role in cellular pathways.

A key technique in this area is photo-cross-linking . mdpi.comjst.go.jp The azido (B1232118) group in this compound is photoactivatable, meaning that upon exposure to UV light, it forms a highly reactive nitrene intermediate. mdpi.comrsc.org This nitrene can then form a covalent bond with nearby amino acid residues in the protein's binding pocket. nih.govplos.org

This photo-cross-linking capability allows for:

Irreversible Inhibition: By permanently binding to its target, this compound can be used to irreversibly inhibit the protein's function. nih.gov This allows researchers to study the consequences of the long-term loss of that protein's activity.

Mapping Binding Sites: The covalent bond formed during photo-cross-linking permanently attaches this compound to its target. Subsequent proteomic analysis can then identify the exact amino acid residues involved in the binding, providing a detailed map of the binding site. nih.gov

Furthermore, the design of this compound analogs with different linker lengths or altered affinities could allow for fine-tuning the selectivity and efficiency of the photo-cross-linking process. This would enable a more precise perturbation of specific protein functions.

Future Prospects in Chemical Proteomics and Functional Genomics Research

The unique properties of this compound position it as a valuable tool for future research in chemical proteomics and functional genomics. These fields aim to understand the function of proteins and genes on a global scale. scilifelab.senih.govmcgill.ca

Future applications of this compound in these areas include:

Target Deconvolution: For new drug candidates with unknown mechanisms of action, this compound-like probes can be used to identify their protein targets. This is a critical step in the drug development process. scilifelab.se

Activity-Based Protein Profiling (ABPP): ABPP is a powerful strategy that uses chemical probes to assess the functional state of enzymes in complex proteomes. nih.gov this compound can be used as an ABPP probe to identify and quantify the activity of its target enzymes in different cellular states.

Interactome Mapping: By combining this compound with proximity-labeling techniques, it may be possible to map the interaction network of its target proteins. rsc.org This would provide a broader view of the biological pathways in which these proteins are involved.

Functional Genomics Screens: this compound could be used in high-throughput screening platforms to identify genes that modify its activity or the function of its targets. mcgill.ca This could uncover novel regulatory mechanisms and potential therapeutic targets.

The continued development of this compound and similar chemical probes, in conjunction with advancements in mass spectrometry and data analysis, will undoubtedly contribute to a more comprehensive understanding of complex biological systems. nih.govrsc.org

Q & A

Basic Research Questions

Q. How to formulate a research question on Azidowarfarin’s mechanism of action?

- Methodological Answer :

-

Specificity : Define the biochemical pathway or molecular target (e.g., "How does this compound inhibit vitamin K epoxide reductase compared to Warfarin?"). Use precise terminology to avoid ambiguity .

-

Complexity : Avoid yes/no questions. Instead, focus on comparative analysis (e.g., structural vs. functional differences) .

-

Gaps in Knowledge : Review existing literature to identify understudied aspects, such as dose-response relationships or binding kinetics .

-

Actionable Framework : Align the question with experimental feasibility (e.g., in vitro assays vs. in vivo models) .

- Example Data Table :

| Research Question Component | Example for this compound |

|---|---|

| Specific Target | Vitamin K epoxide reductase (VKOR) |

| Comparative Focus | Structural modifications (azide group) altering binding affinity |

| Knowledge Gap | Limited data on cytochrome P450 interactions |

Q. What are key considerations in designing experiments to assess this compound’s pharmacokinetics?

- Methodological Answer :

-

Participant Selection : For human studies, define inclusion/exclusion criteria (e.g., genetic polymorphisms affecting metabolism) and ethical approval processes .

-

Data Collection : Use validated assays (e.g., HPLC for plasma concentration) and document protocols for reproducibility .

-

Controls : Include Warfarin as a comparator and account for variables like diet-drug interactions .

-

Ethical Compliance : Submit a detailed data management plan addressing storage, anonymization, and sharing .

- Example Data Table :

| Experimental Component | Requirement |

|---|---|

| Sample Size | ≥30 participants for statistical power |

| Assay Validation | Coefficient of variation <15% |

| Ethical Documentation | IRB approval and informed consent |

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across studies?

- Methodological Answer :

-

Contradiction Analysis : Compare study designs (e.g., in vitro vs. animal models) and identify confounding variables (e.g., dosing regimens, genetic backgrounds) .

-

Meta-Analysis : Aggregate data using standardized metrics (e.g., IC50 values) and assess heterogeneity via I² statistics .

-

Methodological Flaws : Scrutinize sample preparation (e.g., solvent stability of the azide group) or instrumentation calibration .

- Example Data Table :

| Study Discrepancy | Potential Resolution Strategy |

|---|---|

| Variability in IC50 values | Standardize assay conditions (pH, temperature) |

| Conflicting toxicity profiles | Conduct species-specific metabolomic profiling |

Q. How to validate novel analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

-

Validation Criteria : Assess accuracy (>95% recovery), precision (RSD <5%), and limit of detection (LOD) using spiked samples .

-

Cross-Validation : Compare results with established methods (e.g., mass spectrometry vs. fluorescence assays) .

-

Data Transparency : Report all critical assumptions (e.g., matrix effects) and limitations (e.g., interference from metabolites) .

- Example Data Table :

| Validation Parameter | Acceptable Threshold |

|---|---|

| Linearity (R²) | ≥0.99 |

| Intra-day Precision | RSD ≤5% |

| Recovery Rate | 85–115% |

Q. What strategies ensure rigor in cross-disciplinary studies (e.g., combining pharmacology and computational modeling)?

- Methodological Answer :

- Interdisciplinary Alignment : Define shared objectives (e.g., predicting this compound’s binding modes using molecular dynamics) .

- Data Integration : Use standardized formats (e.g., SMILES for chemical structures) and open-access repositories for reproducibility .

- Peer Review : Engage domain-specific experts to evaluate computational assumptions (e.g., force field parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.